molecular formula C28H22Cl4N2O5S B2951091 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide CAS No. 338961-78-7

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2951091
CAS No.: 338961-78-7
M. Wt: 640.35
InChI Key: WRCNEVGMNDMRPF-UHFFFAOYSA-N
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Description

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide is a complex organic molecule characterized by a unique structure that includes multiple chloro-substitutions, a sulfonyl group, and a benzyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions Initial steps may include the formation of intermediate compounds through reactions like nucleophilic substitution or electrophilic aromatic substitution

Industrial Production Methods

Industrial production methods for this compound may scale up laboratory procedures with optimizations to improve efficiency and cost-effectiveness. These could involve batch or continuous flow processes, utilizing automated systems for precise control of reaction parameters. Key considerations include the purification of intermediates and final products, typically involving techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially affecting the benzyloxy or methoxy groups.

  • Reduction: Reduction may be employed to modify specific functional groups within the molecule.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are relevant, especially for further functionalizing the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles or electrophiles depending on the desired transformation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity.

Major Products

The major products from these reactions depend on the nature of the reagents and conditions used. Oxidation and reduction reactions typically yield modified versions of the original compound, while substitution reactions may introduce new functional groups, resulting in structurally distinct derivatives.

Scientific Research Applications

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide has a wide range of scientific research applications:

  • Chemistry: Used as a precursor for synthesizing other complex organic molecules, particularly in studies related to aromatic substitution reactions.

  • Medicine: Research into its potential pharmacological properties, including as a lead compound for developing new therapeutic agents.

  • Industry: Possible uses in developing advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide exerts its effects involves interaction with various molecular targets, potentially including enzymes or receptors. The benzyloxy and sulfonyl groups may play crucial roles in binding interactions, while the chloro-substitutions can influence the compound's overall reactivity and stability. Pathways involved may include inhibition of specific biochemical processes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-(benzyloxy)-2,4-dichloroanilino}-N-(3,5-dichlorophenyl)acetamide

  • 2-{5-(benzyloxy)-2-chloroanilino}-N-(3,5-dichlorophenyl)acetamide

  • 2-{5-(benzyloxy)-4-methoxyanilino}-N-(3,5-dichlorophenyl)acetamide

These compounds share core structural features but differ in the number or position of chloro, methoxy, or benzyloxy groups

Conclusion

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide is a complex and versatile compound with significant implications across various scientific fields. Its synthesis, chemical reactivity, and unique structure make it a valuable subject for further research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl4N2O5S/c1-38-22-7-9-23(10-8-22)40(36,37)34(16-28(35)33-21-12-19(29)11-20(30)13-21)26-15-27(25(32)14-24(26)31)39-17-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCNEVGMNDMRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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